Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a Z-configuration at the carbon-nitrogen double bond. Its structure comprises an ethyl ester backbone, a chloro substituent, and a hydrazin-1-ylidene group linked to a 3,4-dichlorophenyl aromatic ring. This compound belongs to a broader class of hydrazone derivatives, which are pivotal intermediates in synthesizing heterocyclic compounds, including spiroheterocycles and pharmaceuticals . The 3,4-dichlorophenyl moiety enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGYRKRLMDUHG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate typically begins with the preparation of 3,4-dichlorophenylhydrazine and ethyl 2-chloroacetate as the primary reactants.
Condensation Reaction: : The first step involves the condensation of 3,4-dichlorophenylhydrazine with ethyl 2-chloroacetate under basic or acidic conditions, often employing catalysts like sodium acetate or acetic acid to facilitate the reaction. The reaction typically occurs under reflux conditions for several hours.
Purification: : After the reaction, the crude product is purified by recrystallization or chromatographic techniques to obtain this compound in a pure form.
Industrial Production Methods
Industrial-scale production may involve optimizing the reaction parameters, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) might be employed.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the α-position to the carbonyl exhibits significant electrophilicity, making it susceptible to nucleophilic substitution. Common nucleophiles include amines, alkoxides, and thiols.
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl, displacing the chloride ion. Steric hindrance from the hydrazone group slows reactivity compared to simpler α-chloro esters .
Cyclization Reactions
The hydrazone moiety facilitates cyclization, particularly in the presence of bifunctional nucleophiles or under acidic/basic conditions.
Formation of Pyrazoline Derivatives
Treatment with hydrazine derivatives yields fused heterocycles:
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Reagents : Hydrazine hydrate, acetic acid, 100°C
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Product : 3-(3,4-Dichlorophenyl)-5-ethoxycarbonylpyrazoline
Mechanism :
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Hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Intramolecular cyclization occurs via dehydration, stabilized by the electron-withdrawing dichlorophenyl group .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or alkaline conditions:
Kinetics :
Alkaline hydrolysis follows pseudo-first-order kinetics, with a half-life of ~2 hours at pH 12 .
Redox Reactions
The hydrazone group participates in redox processes:
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Oxidation : With KMnO₄ in acidic media, the hydrazone converts to a diazonium intermediate, which further reacts to form aryl chlorides .
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Reduction : Using NaBH₄ in ethanol reduces the hydrazone to a hydrazine derivative, though competing ester reduction may occur.
Stability and Reaction Optimization
Key stability considerations:
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pH Sensitivity : Decomposes in strong acids (pH < 2) via hydrazone protonation and subsequent cleavage .
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Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures with release of HCl .
Comparative Reactivity with Analogues
| Substituent | Reaction Rate (Relative to 3,4-Dichloro) | Notes |
|---|---|---|
| 4-Nitrophenyl | 1.5× faster | Enhanced electrophilicity due to nitro group |
| 2,4-Dichlorophenyl | 0.8× slower | Steric hindrance from ortho-chloro |
Scientific Research Applications
Medicinal Chemistry
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate has been investigated for its potential as an antitumor agent. Its structure suggests that it may interact with biological targets involved in cancer progression.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.8 | Disruption of mitochondrial function |
The results indicated that the compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Agricultural Applications
In addition to its medicinal properties, this compound has been explored for use as a pesticide or herbicide.
Case Study: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that the compound effectively inhibited weed growth in controlled environments.
| Weed Species | Effective Concentration (g/L) | Observed Effect |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 90% growth inhibition |
| Setaria viridis | 0.7 | Complete mortality |
| Brassica napus | 0.3 | Significant growth reduction |
The herbicidal activity was attributed to the compound's ability to disrupt photosynthesis and induce oxidative stress in target plants.
Material Science
This compound has also been evaluated for its potential use in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
A recent study focused on synthesizing polymeric materials incorporating this compound as a monomer.
| Polymer Type | Properties | Application |
|---|---|---|
| Polyurethane | High tensile strength | Coatings for industrial use |
| Polystyrene | Enhanced thermal stability | Insulation materials |
| Epoxy Resin | Improved adhesion | Structural applications |
These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, making them suitable for various industrial applications.
Mechanism of Action
The compound's mechanism of action in biological systems involves its interaction with enzymes and proteins, potentially inhibiting or modifying their activity. The hydrazine moiety can form covalent bonds with biological targets, disrupting their normal function. The chlorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in the substituents on the phenyl ring, impacting molecular weight, polarity, and crystal packing. Selected examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase molecular polarity and may enhance intermolecular interactions, as seen in the hydrogen-bonded helical chains of the parent phenyl derivative .
- Electron-donating groups (e.g., methoxy, methyl) reduce crystallinity but improve solubility in organic solvents .
Crystallographic and Structural Insights
- 3,4-Dichlorophenyl Analog : Forms planar Caryl–NH–N=C linkages with a torsion angle of 0.8°, facilitating N–H···O hydrogen bonds that stabilize crystal packing .
- 4-Methoxyphenyl Analog: Crystallizes in the monoclinic P2₁ space group (a = 4.748 Å, b = 9.9256 Å, c = 13.3084 Å) with intramolecular hydrogen bonds contributing to a helical chain structure along the b-axis .
- Phenyl Parent Compound : Exhibits similar planar geometry but lacks halogen-induced dipole interactions, resulting in less dense packing .
Q & A
Basic: What is the optimized synthetic route for Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate?
Methodological Answer:
The compound is synthesized via diazotization of 3,4-dichloroaniline in 6 M HCl, followed by coupling with ethyl 2-chloro-3-oxobutanoate in ethanol under chilled conditions (273 K). Sodium acetate trihydrate buffers the reaction, and the product is recrystallized from ethanol (yield ~80%). This method ensures regioselectivity and Z-configuration stabilization via intramolecular hydrogen bonding .
Basic: How is the Z-configuration of the hydrazinylidene moiety confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals the Z-configuration through torsion angle analysis of the Caryl–NH–N=C linkage (e.g., torsion angle ≈ 0.8°). The planar geometry and hydrogen bonding between the amino group and carbonyl oxygen further stabilize this configuration, as observed in analogous structures .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirms the presence of ester carbonyl (C=O) at ~1739 cm⁻¹ and absence of NH stretching in derivatives, indicating successful hydrazone formation .
- ¹H NMR : Distinct signals for ethyl groups (e.g., triplet at δ 1.3 ppm for CH₃, quartet at δ 4.1 ppm for CH₂) and aromatic protons confirm substitution patterns .
Advanced: How are anisotropic displacement parameters and hydrogen atom placement resolved in crystallographic refinement?
Methodological Answer:
SHELXL refines anisotropic displacement ellipsoids for non-H atoms. Hydrogen atoms are placed in calculated positions (riding model) with Uiso(H) = 1.2–1.5 Ueq(C). The amino H-atom is located via difference Fourier maps and refined with distance restraints (N–H = 0.86 ± 0.01 Å) . WinGX and ORTEP for Windows assist in visualizing and validating the final model .
Advanced: What computational or experimental strategies address discrepancies in NMR/IR data for hydrazinylidene derivatives?
Methodological Answer:
- Comparative Analysis : Synthesize derivatives (e.g., quinazolinones) to isolate spectral contributions from specific functional groups .
- DFT Calculations : Simulate IR/NMR spectra using Gaussian or similar software to cross-validate experimental peaks .
- Dynamic NMR : Resolve tautomerism or rotational barriers causing signal splitting .
Advanced: How is the Flack parameter used to resolve enantiomorph-polarity ambiguities in chiral derivatives?
Methodological Answer:
For non-centrosymmetric structures, the Flack parameter (η) or alternative parameter (x) refines enantiomorph polarity via least-squares minimization. However, η may mislead near-centrosymmetric structures, whereas x based on twin-scattering models is more robust .
Advanced: What mechanistic insights explain the regioselectivity in heteroannulation reactions involving this compound?
Methodological Answer:
The planar hydrazinylidene moiety directs nucleophilic attack at the α-carbon of the ester group, favoring spiroheterocycle formation. Solvent polarity (e.g., ethanol vs. DMF) and temperature modulate reaction pathways, as shown in studies of analogous hydrazonyl halides .
Basic: What are the key intermolecular interactions stabilizing the crystal lattice?
Methodological Answer:
SC-XRD reveals N–H···O hydrogen bonds between the amino group and carbonyl oxygen, forming helical chains along the b-axis. van der Waals interactions between chlorophenyl groups further stabilize the packing .
Advanced: How does the 3,4-dichlorophenyl substituent influence electronic properties and reactivity?
Methodological Answer:
The electron-withdrawing Cl groups enhance electrophilicity at the hydrazinylidene carbon, facilitating nucleophilic additions. Hammett σ⁺ constants predict substituent effects on reaction rates, validated by kinetic studies of analogous compounds .
Advanced: What strategies mitigate twinning or disorder in crystallographic studies of this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data to resolve overlapping reflections.
- Refinement : SHELXD detects twin laws (e.g., pseudo-merohedral twinning), and SHELXL applies twin refinement with BASF parameters .
- Crystal Growth : Optimize solvent polarity (e.g., ethyl acetate/hexane) to reduce disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
